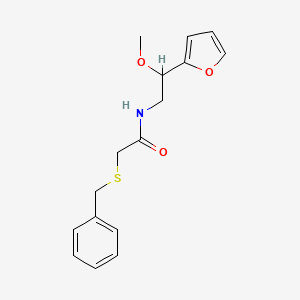

2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . The compound also contains a benzylthio group and a methoxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, benzylthio group, and methoxyethyl group would all contribute to the overall structure .Chemical Reactions Analysis

Furan derivatives are known to undergo various chemical reactions. For example, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .Applications De Recherche Scientifique

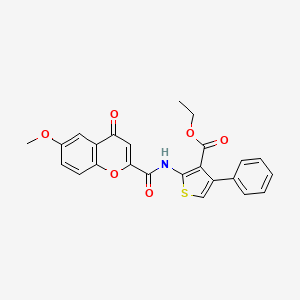

Heterocyclic Compound Synthesis and Antifungal Effects

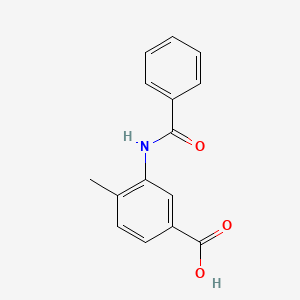

The synthesis of heterocyclic compounds, including derivatives similar to the query compound, has been explored for potential antifungal effects. One study described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their antifungal properties against various fungi species. These compounds demonstrated effectiveness comparable to ketoconazole, indicating significant antifungal activity (Kaplancıklı et al., 2013).

Anticancer and Antiangiogenic Activity

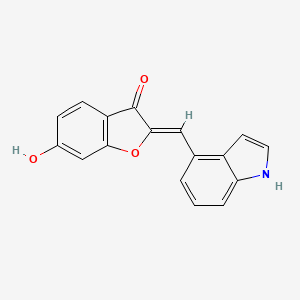

Research on 3-arylaminobenzofuran derivatives, which share a furan component with the query compound, revealed their potential in anticancer and antiangiogenic activities. These derivatives showed nanomolar concentration effectiveness in inhibiting cancer cell growth, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties both in vitro and in vivo (Romagnoli et al., 2015).

Synthetic Applications and Photomerocyanine Production

Another study focused on the synthesis of photochromic benzochromenes from furanyl compounds, demonstrating the utility of these heterocyclic compounds in producing materials with unique light-responsive properties. The research highlighted the synthesis and properties of novel photochromic materials derived from furanyl substrates, indicating potential applications in materials science (Aiken et al., 2014).

Pharmacological Studies

In pharmacology, compounds like (R)-lacosamide, featuring an acetamido functional group similar to the query compound, have been investigated for their unique mechanisms of action and potential applications in treating conditions such as partial-onset seizures. The research encompasses the synthesis and evaluation of analogs for identifying interacting proteins, offering insights into drug discovery and development processes (Park et al., 2009).

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-19-15(14-8-5-9-20-14)10-17-16(18)12-21-11-13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVHIFLGIHXSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)

![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/no-structure.png)

![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)

![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)